![molecular formula C16H18N4O2 B2430854 (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone CAS No. 2034380-82-8](/img/structure/B2430854.png)
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone is an organic compound with intricate structural characteristics, which includes a combination of pyrazolopyrazine and pyridine moieties. The complex framework of this compound indicates its utility in various scientific realms, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone generally involves multi-step reactions starting from easily available precursors. One such synthetic route can begin with the construction of the pyrazolopyrazine ring system via condensation reactions, followed by the introduction of the cyclopropyl group through cyclopropanation. The final step typically involves the coupling of the pyrazolopyrazine derivative with the methoxypyridinylmethanone under controlled conditions.
Industrial Production Methods:
Industrial production methods for this compound may employ more efficient catalytic processes and automated reaction setups to ensure high yield and purity. Processes like microwave-assisted synthesis or flow chemistry could be utilized for scalable production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions leading to the formation of corresponding oxo-derivatives.
Reduction: Reduction can lead to hydrogenated forms of the pyrazolopyrazine or pyridine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents for electrophilic substitution or organolithium reagents for nucleophilic substitution.
Major Products Formed:
Oxidation products include ketones or alcohols.
Reduction products include fully or partially saturated ring systems.
Substitution products depend on the specific sites and reagents used.
Scientific Research Applications
Chemistry:
Used as a precursor or intermediate in the synthesis of more complex molecules due to its reactive functional groups and ring systems.
Biology:
Potentially studied for its interaction with biological macromolecules like proteins or nucleic acids, which could lead to the development of new biochemical tools or probes.
Medicine:
Explored for its pharmacological properties, including its potential as a lead compound in drug discovery programs targeting various diseases.
Industry:
Can be used in the development of advanced materials or as a part of agrochemical formulations.
Mechanism of Action
The biological activity of (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone is determined by its interaction with specific molecular targets. These interactions typically involve the binding of the compound to enzymatic active sites or receptors, modulating their activity and triggering downstream effects in biochemical pathways.
Comparison with Similar Compounds
Compared to other compounds with similar pyrazolopyrazine or pyridine structures, (2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-methoxypyridin-3-yl)methanone is unique in its specific arrangement of functional groups and rings, which can result in distinct chemical reactivity and biological activity. Similar compounds might include:
Pyrazolopyrazine derivatives without cyclopropyl substitution.
Methoxypyridinylmethanone derivatives with different substitutions on the pyridine ring.
This comprehensive exploration should provide a solid foundation for further understanding and research into this compound. Anything else to dive into?
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-22-15-13(3-2-6-17-15)16(21)19-7-8-20-12(10-19)9-14(18-20)11-4-5-11/h2-3,6,9,11H,4-5,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIHOHZPYCICJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

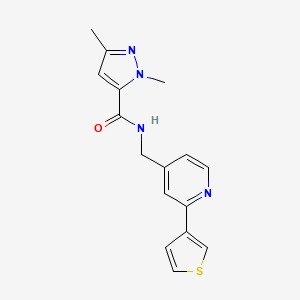



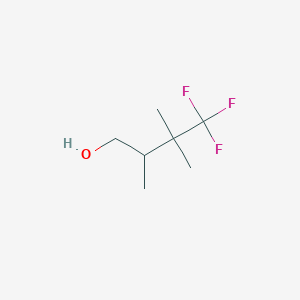
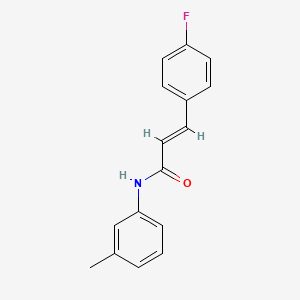
![3-(2,5-DIMETHYLBENZENESULFONYL)-N-(3-FLUOROPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2430780.png)

![Methyl 6-{[4-(4-chlorophenyl)piperazin-1-yl]methyl}-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2430790.png)
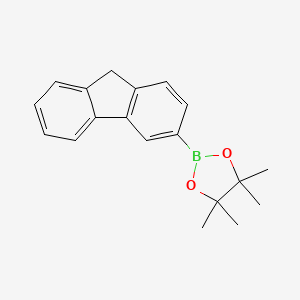
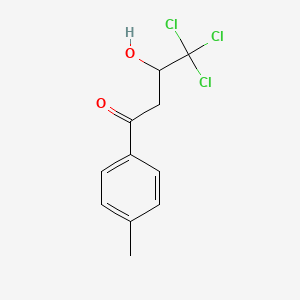
![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-3-methylbenzamide hydrochloride](/img/structure/B2430793.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-5-methyl-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2430794.png)
